Liquiritigenin

Catalog No.
S533270
CAS No.
578-86-9
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liquiritigenin

CAS Number

578-86-9

Product Name

Liquiritigenin

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1

InChI Key

FURUXTVZLHCCNA-AWEZNQCLSA-N

SMILES

O=C1C[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC=C13

Solubility

Soluble in DMSO

Synonyms

Liquiritigenin; MF101; MF 101; MF-101; Menerba;

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Liquiritigenin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of 4',7-dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Liquiritigenin is a naturally occurring flavonoid predominantly found in the roots of plants belonging to the Glycyrrhiza genus, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. Its chemical structure is characterized by a dihydroxyflavanone backbone, with hydroxy groups located at the 4' and 7 positions, giving it the molecular formula C15H12O4C_{15}H_{12}O_{4} and a molecular weight of approximately 256.25 g/mol . This compound exhibits significant biological activities, including estrogenic effects, making it a selective agonist for the estrogen receptor beta subtype (ERβ) and a partial agonist for the estrogen receptor alpha subtype (ERα) at higher concentrations .

Liquiritigenin's primary mechanism of action revolves around its interaction with estrogen receptors. It acts as a selective agonist for estrogen receptor beta (ERβ) but can also function as a partial agonist for estrogen receptor alpha (ERα) at higher concentrations [, ]. This specific interaction with ERβ is believed to be responsible for many of its potential health benefits [].

Future Research Directions

Liquiritigenin's diverse biological activities warrant further investigation. Research areas of interest include:

  • Exploring its potential as a therapeutic agent for estrogen-related diseases [].
  • Understanding its effects on other biological pathways.
  • Investigating its safety profile at higher doses.
Typical of flavonoids. One notable reaction involves its transformation into other flavonoids through isomerization processes, particularly under varying pH conditions. For instance, it can be converted into isoliquiritigenin (ILG) through enzymatic or non-enzymatic pathways, depending on environmental factors such as temperature and pH . Additionally, liquiritigenin can undergo hydroxylation reactions mediated by specific enzymes like NADPH:oxygen oxidoreductase, producing various metabolites that may contribute to its biological activity .

Liquiritigenin is recognized for its diverse pharmacological properties:

  • Antioxidant Activity: It exhibits strong antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory markers and enzymes such as cyclooxygenase .
  • Anticancer Potential: Studies indicate that liquiritigenin may inhibit cancer cell proliferation and migration in various cancer types, including hepatocellular carcinoma and breast cancer .
  • Antidiabetic Properties: It has demonstrated the ability to inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism .
  • Neuroprotective Effects: Research suggests that liquiritigenin can protect neurons from neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Liquiritigenin can be synthesized through several methods:

  • Natural Extraction: The primary source is the extraction from licorice roots using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis often involves the use of chalcone derivatives as precursors. Enzymatic methods utilizing chalcone isomerase can also facilitate the conversion of chalcones to flavanones like liquiritigenin under controlled conditions .
  • Isolation from Plant Extracts: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate pure liquiritigenin from complex plant extracts .

Liquiritigenin has several applications across different fields:

  • Pharmaceuticals: Due to its broad pharmacological activities, it is being explored for developing drugs targeting inflammation, cancer, and metabolic disorders.
  • Nutraceuticals: As a bioactive compound in dietary supplements, liquiritigenin contributes to health benefits associated with traditional licorice consumption.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress in skin cells .

Research on liquiritigenin's interactions with various biological systems reveals its potential to modulate drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting possible implications for drug interactions when used concurrently with other medications . Furthermore, studies indicate its effects on hepatic transporters and phase-II enzymes, highlighting its role in liver protection against toxic substances .

Liquiritigenin shares structural similarities with several other flavonoids. Here are some comparable compounds:

CompoundStructure TypeKey Characteristics
IsoliquiritigeninDihydroflavoneIsomer of liquiritigenin; exhibits similar biological activities.
GenisteinIsoflavoneKnown for its anticancer properties; acts on estrogen receptors.
DaidzeinIsoflavoneExhibits estrogenic activity; used in menopausal therapies.
LuteolinFlavonePossesses anti-inflammatory and antioxidant properties; common in many plants.
ChrysinFlavoneKnown for its potential anti-anxiety effects; acts as an aromatase inhibitor.

Liquiritigenin's unique profile lies in its selective action on estrogen receptors and its specific biochemical pathways that differentiate it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

203 - 205 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T194LKP9W6

Drug Indication

Investigated for use/treatment in hormone replacement therapy: menopause and menopause.

Mechanism of Action

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model.

Other CAS

578-86-9

Wikipedia

Liquiritigenin
Eugenodilol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15
1: Min JK, Lee CH, Jang SE, Park JW, Lim SJ, Kim DH, Bae H, Kim HJ, Cha JM. Amelioration of trinitrobenzene sulfonic acid-induced colitis in mice by liquiritigenin. J Gastroenterol Hepatol. 2015 May;30(5):858-65. doi: 10.1111/jgh.12812. PubMed PMID: 25311527.
2: Choi EM, Suh KS, Lee YS. Liquiritigenin restores osteoblast damage through regulating oxidative stress and mitochondrial dysfunction. Phytother Res. 2014 Jun;28(6):880-6. doi: 10.1002/ptr.5071. Epub 2013 Oct 3. PubMed PMID: 24123597.
3: Suh KS, Rhee SY, Kim YS, Choi EM. Protective effect of liquiritigenin against methylglyoxal cytotoxicity in osteoblastic MC3T3-E1 cells. Food Funct. 2014 Jul 25;5(7):1432-40. doi: 10.1039/c4fo00127c. PubMed PMID: 24789098.
4: Chen L, Chen W, Qian X, Fang Y, Zhu N. Liquiritigenin alleviates mechanical and cold hyperalgesia in a rat neuropathic pain model. Sci Rep. 2014 Jul 14;4:5676. doi: 10.1038/srep05676. PubMed PMID: 25022218; PubMed Central PMCID: PMC4097342.
5: Uchino K, Okamoto K, Sakai E, Yoneshima E, Iwatake M, Fukuma Y, Nishishita K, Tsukuba T. Dual Effects of Liquiritigenin on the Proliferation of Bone Cells: Promotion of Osteoblast Differentiation and Inhibition of Osteoclast Differentiation. Phytother Res. 2015 Nov;29(11):1714-21. doi: 10.1002/ptr.5416. Epub 2015 Jul 14. PubMed PMID: 26172226.
6: Hongyan L, Suling W, Weina Z, Yajie Z, Jie R. Antihyperuricemic effect of liquiritigenin in potassium oxonate-induced hyperuricemic rats. Biomed Pharmacother. 2016 Dec;84:1930-1936. doi: 10.1016/j.biopha.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863839.
7: Wu W, Xia Q, Luo RJ, Lin ZQ, Xue P. In vitro Study of the Antagonistic Effect of Low-dose Liquiritigenin on Gemcitabine-induced Capillary Leak Syndrome in Pancreatic Adenocarcinoma via Inhibiting ROS- Mediated Signalling Pathways. Asian Pac J Cancer Prev. 2015;16(10):4369-76. PubMed PMID: 26028101.
8: Su Q, Tao W, Huang H, Du Y, Chu X, Chen G. Protective effect of liquiritigenin on depressive-like behavior in mice after lipopolysaccharide administration. Psychiatry Res. 2016 Jun 30;240:131-136. doi: 10.1016/j.psychres.2016.04.002. Epub 2016 Apr 14. PubMed PMID: 27107388.
9: Sayre CL, Hopkins M, Takemoto JK, Davies NM. Chiral analytical method development of liquiritigenin with application to a pharmacokinetic study. Biomed Chromatogr. 2013 Mar;27(3):404-6. doi: 10.1002/bmc.2787. Epub 2012 Jul 20. PubMed PMID: 22815238; PubMed Central PMCID: PMC4237312.
10: Tao W, Dong Y, Su Q, Wang H, Chen Y, Xue W, Chen C, Xia B, Duan J, Chen G. Liquiritigenin reverses depression-like behavior in unpredictable chronic mild stress-induced mice by regulating PI3K/Akt/mTOR mediated BDNF/TrkB pathway. Behav Brain Res. 2016 Jul 15;308:177-86. doi: 10.1016/j.bbr.2016.04.039. Epub 2016 Apr 22. PubMed PMID: 27113683.
11: Zeng HJ, Yang R, You J, Qu LB, Sun YJ. Spectroscopic and Docking Studies on the Binding of Liquiritigenin with Hyaluronidase for Antiallergic Mechanism. Scientifica (Cairo). 2016;2016:9178097. doi: 10.1155/2016/9178097. Epub 2016 May 26. PubMed PMID: 27313960; PubMed Central PMCID: PMC4899609.
12: Alrushaid S, Davies NM, Martinez SE, Sayre CL. Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice. Res Pharm Sci. 2016 Oct;11(5):355-365. PubMed PMID: 27920817; PubMed Central PMCID: PMC5122824.
13: Zhang Y, He Y, Yu H, Ma F, Wu J, Zhang X. Liquiritigenin Protects Rats from Carbon Tetrachloride Induced Hepatic Injury through PGC-1α Pathway. Evid Based Complement Alternat Med. 2015;2015:649568. doi: 10.1155/2015/649568. Epub 2015 Jun 25. PubMed PMID: 26199636; PubMed Central PMCID: PMC4496487.
14: Yang EJ, Park GH, Song KS. Neuroprotective effects of liquiritigenin isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells. Neurotoxicology. 2013 Dec;39:114-23. doi: 10.1016/j.neuro.2013.08.012. Epub 2013 Sep 5. PubMed PMID: 24012889.
15: Kim SJ, Kwon SS, Jeon SH, Yu ER, Park SN. Enhanced skin delivery of liquiritigenin and liquiritin-loaded liposome-in-hydrogel complex system. Int J Cosmet Sci. 2014 Dec;36(6):553-60. doi: 10.1111/ics.12156. Epub 2014 Oct 20. PubMed PMID: 25074560.
16: Yu JY, Ha JY, Kim KM, Jung YS, Jung JC, Oh S. Anti-Inflammatory activities of licorice extract and its active compounds, glycyrrhizic acid, liquiritin and liquiritigenin, in BV2 cells and mice liver. Molecules. 2015 Jul 20;20(7):13041-54. doi: 10.3390/molecules200713041. PubMed PMID: 26205049.
17: Dai XH, Li HE, Lu CJ, Wang JF, Dong J, Wei JY, Zhang Y, Wang X, Tan W, Deng XM, Zhao SH, Zhang MJ. Liquiritigenin prevents Staphylococcus aureus-mediated lung cell injury via inhibiting the production of α-hemolysin. J Asian Nat Prod Res. 2013;15(4):390-9. doi: 10.1080/10286020.2013.771344. Epub 2013 Mar 6. PubMed PMID: 23464667.
18: Shi H, Wu Y, Wang Y, Zhou M, Yan S, Chen Z, Gu D, Cai Y. Liquiritigenin Potentiates the Inhibitory Effects of Cisplatin on Invasion and Metastasis Via Downregulation MMP-2/9 and PI3 K/AKT Signaling Pathway in B16F10 Melanoma Cells and Mice Model. Nutr Cancer. 2015;67(5):761-70. doi: 10.1080/01635581.2015.1037962. Epub 2015 May 15. PubMed PMID: 25978595.
19: Jo DS, Shin DW, Park SJ, Bae JE, Kim JB, Park NY, Kim JS, Oh JS, Shin JW, Cho DH. Attenuation of Aβ toxicity by promotion of mitochondrial fusion in neuroblastoma cells by liquiritigenin. Arch Pharm Res. 2016 Aug;39(8):1137-43. doi: 10.1007/s12272-016-0780-2. Epub 2016 Aug 12. Erratum in: Arch Pharm Res. 2016 Sep;39(9):1337. PubMed PMID: 27515055.
20: Wang D, Wong HK, Feng YB, Zhang ZJ. Liquiritigenin exhibits antitumour action in pituitary adenoma cells via Ras/ERKs and ROS-dependent mitochondrial signalling pathways. J Pharm Pharmacol. 2014 Mar;66(3):408-17. doi: 10.1111/jphp.12170. Epub 2013 Nov 6. PubMed PMID: 24491032.

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